molecular formula C14H13N3O4 B6225682 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1468761-60-5

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6225682
CAS No.: 1468761-60-5
M. Wt: 287.3
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Description

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest due to its structural similarity to thalidomide. This compound features a unique combination of phthalimide and glutarimide groups, which are essential for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the formation of the phthalimide ring, followed by the introduction of the glutarimide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex imide derivatives, while reduction can produce simpler amine-containing compounds.

Scientific Research Applications

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism and form stable dimers that interact with DNA, potentially affecting gene expression . This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the phthalimide and glutarimide groups but has different substituents.

    Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

Uniqueness

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural configuration, which allows for distinct biological activities. Its ability to form stable dimers and interact with DNA sets it apart from other similar compounds .

Properties

CAS No.

1468761-60-5

Molecular Formula

C14H13N3O4

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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